Methyl Eprosartan
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Overview
Description
Methyl Eprosartan is a derivative of Eprosartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. Eprosartan works by blocking the binding of angiotensin II to the AT1 receptor, leading to vasodilation and reduced blood pressure . This compound retains these properties but has been modified to enhance certain pharmacokinetic or pharmacodynamic characteristics.
Preparation Methods
The synthesis of Methyl Eprosartan involves several key steps. The process begins with the treatment of 2-n-butyl-4-formylimidazole with an N-protecting group, followed by a series of reactions involving 2-(2-thienyl methyl) propanedioic acid monoethyl ester and methyl-4-(bromomethyl) benzoate . The final step involves the simultaneous hydrolysis of ester groups and removal of the N-protecting group using caustic soda solution . Industrial production methods often involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
Methyl Eprosartan undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Methyl Eprosartan has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of angiotensin II receptor antagonists.
Biology: Research often focuses on its effects on cellular pathways and receptor interactions.
Mechanism of Action
Methyl Eprosartan exerts its effects by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. It selectively binds to the AT1 receptor found in various tissues, including vascular smooth muscle and the adrenal gland . This blockade leads to vasodilation, reduced secretion of vasopressin, and decreased production of aldosterone, ultimately lowering blood pressure .
Comparison with Similar Compounds
Methyl Eprosartan is compared with other angiotensin II receptor antagonists such as Losartan, Valsartan, and Irbesartan. While all these compounds share a similar mechanism of action, this compound is unique in its molecular structure, which may confer specific pharmacokinetic advantages . Similar compounds include:
- Losartan
- Valsartan
- Irbesartan
- Candesartan
Properties
Molecular Formula |
C24H26N2O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[[2-butyl-5-[(E)-3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C24H26N2O4S/c1-3-4-7-22-25-15-20(13-19(24(29)30-2)14-21-6-5-12-31-21)26(22)16-17-8-10-18(11-9-17)23(27)28/h5-6,8-13,15H,3-4,7,14,16H2,1-2H3,(H,27,28)/b19-13+ |
InChI Key |
WMVXIRRGJUMLEZ-CPNJWEJPSA-N |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)OC |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
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